REACTION_CXSMILES
|
[ClH:1].C([N:6]([CH:10]1[CH2:14][CH:13]([CH3:15])[O:12][CH:11]1[CH3:16])C(=O)O)(C)(C)C.Cl>CCOCC>[ClH:1].[CH3:16][CH:11]1[CH:10]([NH2:6])[CH2:14][CH:13]([CH3:15])[O:12]1 |f:0.1,4.5|
|
Name
|
tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)N(C(O)=O)C1C(OC(C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1OC(CC1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |